Pyrrolidine, 1,1'-(1,4-phenylene)bis-
Description
Structural Framework and Nomenclature in Organic Chemistry
The structure of "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" is defined by a central 1,4-phenylene ring, which acts as a spacer, with a pyrrolidine (B122466) ring attached to each of the para-positioned nitrogen atoms. The systematic IUPAC name for this compound is 1,1'-(1,4-phenylene)bis(pyrrolidine). The CAS Registry Number for this compound is 50771-64-7. chem960.com
The pyrrolidine rings are five-membered saturated heterocycles containing one nitrogen atom. nist.gov This ring system is known for its conformational flexibility, often referred to as "pseudorotation." nih.govresearchgate.net The presence of the rigid phenylene linker imposes a degree of structural pre-organization, influencing the relative orientation of the two pyrrolidine moieties. This combination of flexible and rigid components is a key feature of its molecular architecture.
The synthesis of pyrrolidine derivatives can be achieved through various methods, including the aminocyclization of secondary amines and multicomponent reactions. rsc.orgbeilstein-journals.org For instance, a general method for aminocyclization involves the reaction of a secondary amine with bromine, followed by treatment with a base like potassium carbonate in a suitable solvent. rsc.org Another approach involves the reaction of aromatic aldehydes, amines, and other reagents to construct the pyrrolidine ring. beilstein-journals.org While specific synthesis routes for Pyrrolidine, 1,1'-(1,4-phenylene)bis- are not detailed in the provided results, analogous reactions, such as the N-arylation of pyrrolidine with aryl halides catalyzed by copper, suggest potential synthetic pathways. researchgate.net
Interactive Table: Physicochemical Properties of Pyrrolidine
| Property | Value | Reference |
| Molecular Formula | C4H9N | nist.gov |
| Molecular Weight | 71.1210 g/mol | nist.gov |
| Boiling Point | 86-88 °C at 1013 hPa | sigmaaldrich.com |
| Melting Point | -63 °C | sigmaaldrich.com |
| Density | 0.86 g/cm³ at 20 °C | sigmaaldrich.com |
| pH | 12.9 (100 g/L in H2O at 20 °C) | sigmaaldrich.com |
Significance as a Bidentate Organic Motif for Chemical Innovation
Bidentate ligands are molecules that can bind to a central metal atom at two points, much like a claw, forming a chelate complex. purdue.edu This chelation effect often leads to more stable metal complexes compared to those formed with monodentate ligands. The structure of "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" features two nitrogen atoms from the pyrrolidine rings, which can act as Lewis basic sites, allowing the molecule to function as a bidentate ligand.
The spatial arrangement of the two nitrogen atoms, dictated by the rigid 1,4-phenylene spacer, makes this compound a potentially valuable ligand in coordination chemistry and catalysis. The "bite angle" of a bidentate ligand, which is the angle between the two coordinating atoms and the metal center, is a critical parameter that influences the geometry and reactivity of the resulting metal complex. nih.gov The rigid nature of the phenylene linker in "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" would enforce a specific bite angle, which can be exploited to control the coordination environment around a metal center. This control is crucial in designing catalysts for specific chemical transformations, such as olefin polymerization or asymmetric synthesis. nih.gov
Current Research Landscape and Scope in Contemporary Chemical Science
While specific research focused solely on "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" is not extensively documented in the provided search results, the broader context of its constituent parts suggests significant potential for future research. The pyrrolidine scaffold is a highly sought-after structural motif in drug discovery and is present in numerous FDA-approved drugs. nih.gov Its derivatives are widely used as ligands for transition metals and as organocatalysts. nih.gov
The concept of using bis(heterocyclic) compounds linked by a phenylene group is an active area of research in materials science and supramolecular chemistry. For example, related structures like 2,2′-(p-Phenylene)bis(1,4,5,6-tetrahydropyrimidinium) have been used to construct supramolecular assemblies through hydrogen bonding and metal-ligand coordination. researchgate.net These assemblies can have interesting properties and applications in areas such as molecular recognition and the development of new materials.
Given the established importance of the pyrrolidine ring and the utility of bidentate ligands with rigid linkers, future research on "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" could explore its applications in:
Catalysis: As a ligand for transition metals to catalyze a variety of organic reactions. The rigid backbone could impart high selectivity to the catalytic process.
Materials Science: As a building block for coordination polymers and metal-organic frameworks (MOFs). The defined geometry of the molecule could lead to materials with predictable structures and properties.
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The bidentate nature of the molecule could be used to target metalloenzymes or to develop binuclear metal-based drugs.
Supramolecular Chemistry: In the design of molecular clips or receptors for specific guest molecules, leveraging the defined distance and orientation of the two pyrrolidine units.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-10-15(9-1)13-5-7-14(8-6-13)16-11-3-4-12-16/h5-8H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHRGLSDDYENEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198806 | |
| Record name | Pyrrolidine, 1,1'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50771-64-7 | |
| Record name | Pyrrolidine, 1,1'-(1,4-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050771647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1,1'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyrrolidine, 1,1 1,4 Phenylene Bis and Its Derivatives
Strategic Approaches to the Core Bis-Pyrrolidine Structure
The construction of the fundamental 1,1'-(1,4-phenylene)bis-pyrrolidine skeleton relies on forming two separate pyrrolidine (B122466) rings attached to a central phenylene linker. Key strategies involve the use of 1,4-phenylenediamine as a readily available starting material.
Condensation Reactions Involving 1,4-Phenylenediamine Precursors
Condensation reactions represent a direct and classical approach to forming the N-aryl bonds central to the target structure. The synthesis of the bis-pyrrolidine can be achieved by the double N-alkylation of 1,4-phenylenediamine with a suitable four-carbon dielectrophile. A typical precursor for this transformation is 1,4-dihalobutane. The reaction involves the nucleophilic attack of both amino groups of 1,4-phenylenediamine on two equivalents of the dielectrophile, leading to a double ring closure and the formation of the bis-pyrrolidine core.
Another approach involves the oxidative polymerization of p-phenylenediamine (B122844), which can lead to polymers containing repeating phenylene and amine units. researchgate.net While typically aimed at producing conductive polymers like polyaniline, controlling the reaction conditions and using specific templates could potentially favor the formation of defined oligomeric structures, including the bis-pyrrolidine derivative. researchgate.net For instance, the chemical oxidative polymerization of p-phenylenediamine using potassium peroxydisulfate (B1198043) in an acidic medium yields poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene), a structure related to the target compound's oxidized form. researchgate.net
One-Pot Synthetic Procedures for Pyrrolidine Scaffolds
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. organic-chemistry.org For the construction of pyrrolidine rings, one-pot methods are particularly powerful. A relevant strategy is the reaction of donor-acceptor (DA) cyclopropanes with anilines, which proceeds as a four-step sequence in a single pot to yield 1,5-disubstituted pyrrolidin-2-ones. nih.gov Adapting this methodology using 1,4-phenylenediamine as the dinucleophile and two equivalents of a DA cyclopropane (B1198618) could provide a direct route to a bis-pyrrolidinone derivative, a close analogue of the target compound.
Another versatile one-pot approach involves the [3+2] cycloaddition of azomethine ylides. nih.gov Phenacyl azides can be decomposed in basic media to generate N-unsubstituted imines, which then react with an amino acid and a dipolarophile in a one-pot, three-component manner to afford highly substituted pyrrolidines. nih.gov To construct the Pyrrolidine, 1,1'-(1,4-phenylene)bis- scaffold, a bis-azide precursor linked by a phenylene core could be envisioned to react with appropriate reagents to form the two pyrrolidine rings simultaneously.
Functionalization and Derivatization Strategies
Once the core bis-pyrrolidine structure is established, or concurrently with its formation, various functionalization strategies can be employed to introduce chemical diversity and tailor the molecule's properties.
Multi-Component Reactions for Substituted Pyrrolidine Systems
Multi-component reactions (MCRs) are highly convergent and atom-economical processes that combine three or more starting materials in a single operation to create complex molecules. beilstein-journals.org The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via an MCR of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) is a well-established method. beilstein-journals.org By employing 1,4-phenylenediamine as the bis-amine component in such a reaction, it is feasible to synthesize a symmetrical bis-(pyrrolinone) derivative. The resulting products can exist as enamine forms, often stabilized by intramolecular hydrogen bonds. beilstein-journals.org
The table below illustrates a representative multi-component reaction for synthesizing a pyrrolidinone derivative, which could be adapted for a bis-system using 1,4-phenylenediamine.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Type | Yield (%) | Ref |
| Aromatic Aldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-one | 80 | beilstein-journals.org |
Table 1: Example of a Three-Component Reaction for Pyrrolinone Synthesis.
1,3-Dipolar Cycloaddition Routes to Pyrrolidine and Spiro-Pyrrolidine Architectures
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful and versatile methods for constructing the pyrrolidine ring with high stereocontrol. nih.govrsc.org This strategy can be applied to the synthesis of Pyrrolidine, 1,1'-(1,4-phenylene)bis- by generating a bis-azomethine ylide from 1,4-phenylenediamine and a suitable carbonyl compound (e.g., formaldehyde (B43269) or an aldehyde), which would then react with two equivalents of a dipolarophile.
This methodology is also exceptionally effective for creating spiro-pyrrolidine systems, where the pyrrolidine ring is fused to another ring system at a single carbon atom. nih.govenamine.net A key approach involves the reaction between an electron-deficient exocyclic alkene and an in-situ generated azomethine ylide. nih.gov The synthesis of spiro[indenoquinoxaline-pyrrolizidine] conjugates, for example, has been achieved through a 1,3-dipolar cycloaddition/cyclocondensation sequence involving ninhydrin, o-phenylenediamine, and an amino acid. researchgate.net
A divergent synthesis approach using 1,3-dipolar cycloaddition allows for the creation of different N-fused pyrrolidinyl spirooxindole scaffolds by controlling the choice of dipolarophile. nih.gov Isatin-derived azomethine ylides, generated from isatins and an α-amino acid, react with various 1,4-enedione derivatives like maleimides or methylene (B1212753) indolinones to produce a diverse array of spiro-pyrrolidines with high diastereoselectivity. nih.gov
The table below summarizes the conditions for a model three-component 1,3-dipolar cycloaddition reaction.
| Reactant 1 (Isatin) | Reactant 2 (Amino Acid) | Reactant 3 (Dipolarophile) | Solvent | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| Isatin | L-proline | N-ethylmaleimide | EtOH | N-fused pyrrolidinyl spirooxindole | 95 | >99:1 | nih.gov |
Table 2: Optimized Conditions for Spiro-Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition.
Synthesis of Pyrrolidinecarboxamide Derivatives and Related Amides
The introduction of amide functionalities onto the pyrrolidine scaffold is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. nih.gov Pyrrolidinecarboxamide derivatives can be synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. nih.gov This approach could be adapted to the bis-pyrrolidine core by first functionalizing the pyrrolidine rings with a carboxylic acid group or a reactive equivalent.
For instance, a series of 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids were synthesized through the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid. researchgate.net Applying this reaction to 1,4-phenylenediamine instead of a sulfonamide would yield a bis(5-oxopyrrolidine-3-carboxylic acid) derivative. The resulting dicarboxylic acid serves as a versatile intermediate that can be converted into a wide range of bis-amides through standard coupling reactions with various amines.
Preparation of Bis-Pyrrolidinium Compounds for Dicationic Frameworks
The synthesis of bis-pyrrolidinium compounds, which serve as building blocks for dicationic frameworks, can be achieved through the quaternization of the nitrogen atoms of a bis-pyrrolidine precursor. While direct experimental data for the synthesis of bis-pyrrolidinium salts starting specifically from Pyrrolidine, 1,1'-(1,4-phenylene)bis- is not extensively detailed in the reviewed literature, the synthetic strategy can be inferred from established methods for the preparation of other dicationic salts, such as bis-pyridinium and bis-tetrahydropyrimidinium salts. researchgate.netresearchgate.net
A general and effective method for the preparation of such dicationic compounds involves the reaction of the corresponding bis-amine with a suitable dihaloalkane. In this proposed pathway, Pyrrolidine, 1,1'-(1,4-phenylene)bis- would be treated with an α,ω-dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,6-diiodohexane, in an appropriate solvent. This reaction leads to the formation of a dicationic salt where the two pyrrolidinium (B1226570) rings are linked by both the phenylene bridge and the newly introduced alkyl chain. The general reaction scheme is presented below:
Reaction Scheme for the Synthesis of Bis-Pyrrolidinium Salts
Image placeholder: A chemical reaction scheme showing Pyrrolidine, 1,1'-(1,4-phenylene)bis- reacting with a dihaloalkane (X-(CH2)n-X) to form a bis-pyrrolidinium salt with a phenylene and an alkylene bridge.
The following table provides illustrative examples of potential bis-pyrrolidinium compounds that could be synthesized from Pyrrolidine, 1,1'-(1,4-phenylene)bis- based on this general methodology. The yields are hypothetical but are based on typical efficiencies for similar quaternization reactions.
Table 1: Illustrative Synthetic Examples of Bis-Pyrrolidinium Salts
| Starting Material | Reagent | Product | Illustrative Yield (%) |
| Pyrrolidine, 1,1'-(1,4-phenylene)bis- | 1,4-Dibromobutane | 1,1'-(1,4-Phenylene)bis[1-(4-bromobutyl)pyrrolidinium] bromide | 85 |
| Pyrrolidine, 1,1'-(1,4-phenylene)bis- | 1,6-Diiodohexane | 1,1'-(1,4-Phenylene)bis[1-(6-iodohexyl)pyrrolidinium] iodide | 82 |
| Pyrrolidine, 1,1'-(1,4-phenylene)bis- | 1,8-Dibromooctane | 1,1'-(1,4-Phenylene)bis[1-(8-bromooctyl)pyrrolidinium] bromide | 80 |
Note: The yields presented are illustrative and based on general methodologies for the synthesis of similar dicationic salts.
Synthetic Pathways for Related Phenylene-Bridged Heterocycles
The 1,4-phenylene moiety serves as a versatile scaffold for the construction of a wide array of bis-heterocyclic compounds. These molecules are of considerable interest due to their diverse applications in materials science, medicinal chemistry, and coordination chemistry. The synthetic strategies for these compounds often involve the use of a bifunctional phenylene-based starting material that can react with appropriate precursors to form the desired heterocyclic rings. A comprehensive review of the synthesis of 1,4-phenylene bridged bis-heterocyclic compounds highlights various methodologies. researchgate.net
Phenylene-Bridged Bis-Pyrazoles and Bis-Triazoles:
The synthesis of 1,4-phenylene-bis-pyrazolylthiazoles has been achieved through the condensation reaction of 1,4-phenylene-bis-N-thiocarbamoylpyrazole with phenacyl bromide. acs.org Another approach involves the synthesis of pyrazole-triazole hybrids via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted for the synthesis of bis-heterocyclic systems. beilstein-journals.org
Phenylene-Bridged Bis-Oxadiazoles and Bis-Thiadiazoles:
The synthesis of 1,4-bis(1,3,4-thiadiazol-2-yl)piperazine derivatives has been reported, starting from 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol). nih.gov This precursor can be further functionalized to introduce different substituents on the thiadiazole rings. General synthetic routes to 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their derivatives. jocpr.com
The following table summarizes selected synthetic methods for various phenylene-bridged bis-heterocycles, showcasing the diversity of accessible structures.
Table 2: Synthetic Methodologies for Phenylene-Bridged Bis-Heterocycles
| Heterocycle Type | Starting Materials | Reagents and Conditions | Product | Reported Yield (%) | Reference |
| Bis-Pyrazolylthiazole | 1,4-Phenylene-bis-N-thiocarbamoylpyrazole, Phenacyl bromide | Alcoholic KOH, reflux | 1,4-Phenylene-bis-pyrazolylthiazoles | Good to excellent | acs.org |
| Bis-Triazole | Pyrazolyl azides, Aromatic/aliphatic alkynes | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Pyrazole-triazole hybrids | 28 - quantitative | beilstein-journals.org |
| Bis-Thiadiazole | 5,5′-(Piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol), Hydrazine hydrate | Reflux | 1,4-Bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine | - | nih.gov |
| Bis-Triazolothiadiazole | 1,4-Bis(hydrazinyl)piperazine derivative, Carbon disulfide | Pyridine | 6,6′-(Piperazin-1,4-diyl)bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole-3-thiol) | 67 | nih.gov |
| Bis-Pyrrole | Terephthalaldehyde, Tosylmethyl isocyanide | t-BuOK, DMSO/DME | 1,4-Bis(pyrrol-1-yl)benzene | - | researchgate.net |
This diverse range of synthetic methodologies allows for the creation of a multitude of phenylene-bridged bis-heterocyclic compounds with tailored electronic and structural properties for various advanced applications.
Comprehensive Spectroscopic and Structural Characterization of Pyrrolidine, 1,1 1,4 Phenylene Bis Systems
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" offers profound insights into its atomic arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy of "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" reveals characteristic signals that confirm the presence of both the pyrrolidine (B122466) rings and the central phenylene group. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a singlet or a set of doublets, confirming the para-substitution pattern. researchgate.net The protons on the pyrrolidine rings exhibit multiplets corresponding to the methylene (B1212753) groups. Specifically, the protons on the carbons adjacent to the nitrogen atom (α-protons) are shifted downfield due to the electron-withdrawing effect of the nitrogen. The β-protons of the pyrrolidine ring appear further upfield. researchgate.netspectrabase.com The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, further validating the structure.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" would show distinct signals for the carbons of the phenylene ring and the pyrrolidine rings. Due to the symmetry of the molecule, the 1,4-phenylene ring will show two signals for the four aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons). The pyrrolidine rings will also exhibit two signals corresponding to the α- and β-carbons. chemicalbook.comspectrabase.com The chemical shifts of these carbons are indicative of their local electronic environment. ipb.pt
| ¹H NMR Data | |
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons (phenylene) | ~6.5-7.5 |
| α-Methylene Protons (pyrrolidine) | ~3.0-3.5 |
| β-Methylene Protons (pyrrolidine) | ~1.8-2.2 |
| ¹³C NMR Data | |
| Assignment | Chemical Shift (ppm) |
| Aromatic C (substituted) | ~145-150 |
| Aromatic C-H | ~110-120 |
| α-Methylene Carbon (pyrrolidine) | ~45-55 |
| β-Methylene Carbon (pyrrolidine) | ~25-30 |
Advanced NMR Techniques for Stereochemical and Conformational Studies
While basic ¹H and ¹³C NMR provide the fundamental connectivity, advanced NMR techniques can unravel more subtle structural details such as stereochemistry and conformational dynamics. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which can help in confirming the relative orientation of the pyrrolidine rings with respect to the phenylene core. For more complex derivatives, these techniques are crucial for establishing stereochemistry. ipb.pt
Furthermore, variable temperature NMR studies can provide insights into the conformational flexibility of the molecule. researchgate.net For instance, such studies can reveal information about the rate of ring inversion of the pyrrolidine moieties and the rotation around the C-N bonds connecting the pyrrolidine rings to the phenylene group. At lower temperatures, distinct signals for non-equivalent protons or carbons might be observed, which coalesce at higher temperatures as the rate of conformational exchange increases. researchgate.net
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in "Pyrrolidine, 1,1'-(1,4-phenylene)bis-".
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" is characterized by absorption bands corresponding to the various vibrational modes of the molecule. researchgate.netthermofisher.com Key absorptions include:
C-H stretching vibrations of the aromatic ring, typically observed in the region of 3100-3000 cm⁻¹.
C-H stretching vibrations of the aliphatic methylene groups of the pyrrolidine rings, appearing in the 3000-2850 cm⁻¹ range.
C-N stretching vibrations of the tertiary amine, which are usually found in the 1250-1020 cm⁻¹ region.
C=C stretching vibrations within the aromatic ring, giving rise to characteristic bands around 1600 cm⁻¹ and 1500 cm⁻¹.
C-H out-of-plane bending for the para-disubstituted benzene ring, which is a strong band typically seen around 850-800 cm⁻¹.
The presence and position of these bands serve as a fingerprint for the molecule, confirming the presence of the key functional groups. researchgate.netnih.gov
| FT-IR Data | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | ~1600, ~1500 |
| C-N Stretch | 1250-1020 |
| p-Disubstituted C-H Bend | 850-800 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. spectrabase.com The Raman spectrum of "Pyrrolidine, 1,1'-(1,4-phenylene)bis-" would be expected to show strong signals for the symmetric stretching of the benzene ring. researchgate.netresearchgate.net The breathing mode of the aromatic ring is a particularly strong and characteristic Raman band. Vibrations of the pyrrolidine rings would also be observable. berkeley.edu In some cases, surface-enhanced Raman spectroscopy (SERS) can be used to enhance the signal intensity and probe the molecule's interaction with surfaces. researchgate.net
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nist.gov For "Pyrrolidine, 1,1'-(1,4-phenylene)bis-", with a molecular formula of C₁₄H₂₀N₂ and a monoisotopic mass of approximately 216.16 g/mol , the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to this mass. epa.gov
The fragmentation pattern provides significant structural information. Common fragmentation pathways for this type of compound include:
Loss of a pyrrolidine ring: A significant fragment could result from the cleavage of the C-N bond between the phenylene ring and one of the pyrrolidine rings.
α-Cleavage: Fragmentation adjacent to the nitrogen atom in the pyrrolidine ring is a common pathway for amines, leading to the formation of a stable iminium ion. wvu.eduresearchgate.net
Fragmentation of the phenylene ring: While generally more stable, the aromatic ring can also undergo fragmentation under certain conditions.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For compounds related to Pyrrolidine, 1,1'-(1,4-phenylene)bis-, this technique has been instrumental in determining key structural parameters.
In a study of 1,4-bis(4-pyridylsulfanylmethyl)benzene, a related compound featuring a central benzene ring, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net The molecule possesses a crystallographic inversion center at the heart of the benzene ring, resulting in an anti-geometry for the two terminal 4-mercaptopyridyl groups. researchgate.netnih.gov The dihedral angle between the benzene plane and the terminal pyridyl rings was determined to be 55.4(1)°. researchgate.netnih.gov The crystal packing is stabilized by C-H···π interactions between a benzene hydrogen atom and a neighboring pyridyl ring. researchgate.netnih.gov
Similarly, for 2,2'-((1E,1'E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol), a dibasic tetradentate Schiff base, X-ray analysis showed an orthorhombic crystal system with the space group Pbca. researchgate.net The molecule is not planar, with a significant dihedral angle of 39.7(1)° between the central and terminal benzene rings. researchgate.net Intramolecular O-H···N hydrogen bonds are present between the hydroxyl oxygen atoms and the imino nitrogen atoms. researchgate.net
In the case of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, which was synthesized from a precursor containing an indole (B1671886) moiety, the final compound crystallized in the triclinic crystal system with a P-1 space group. mdpi.com Its precursor, 4-amino-5-indolyl-1,2,4-triazole-3-thione, crystallized in the monoclinic system with a P21 space group. mdpi.com A notable structural feature is the twist between the triazole and indole rings in both compounds. mdpi.com
These examples highlight the power of X-ray crystallography in elucidating the precise solid-state structures, including crystal packing, molecular symmetry, and intermolecular interactions, which are crucial for understanding the material's properties.
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 1,4-Bis(4-pyridylsulfanylmethyl)benzene | Monoclinic | P2/c | Inversion center on benzene ring, anti-geometry, Dihedral angle of 55.4(1)° |
| 2,2'-((1E,1'E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol) | Orthorhombic | Pbca | Non-planar, Dihedral angle of 39.7(1)°, Intramolecular O-H···N hydrogen bonds |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between triazole and indole rings (12.65° twist angle) |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | Twisted conformation between triazole and indole rings (4.94–7.22° twist angles) |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Systems
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a vital tool for characterizing chromophoric systems, which are parts of a molecule responsible for its color. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of benzene, a fundamental component of the title compound, displays two intense absorption bands around 180 nm and 200 nm, and a weaker band near 260 nm, all associated with the π-electron system of the ring. up.ac.za The introduction of substituents, such as the pyrrolidine groups in Pyrrolidine, 1,1'-(1,4-phenylene)bis-, can cause shifts in these absorption bands.
For instance, in a chiral D2-symmetric conjoined bis mdpi.comdiazahelicene system, which also features nitrogen-containing heterocyclic rings, the UV-vis-NIR spectrum of its radical cation shows intense bands at λmax = 322 and 538 nm, with a shoulder at 577 nm, and broad bands in the near-infrared region. nsf.gov Upon further oxidation to a diradical dication, new absorption bands appear at λmax = 331, 553, 651, and 899 nm. nsf.gov
The study of mono- and bis-azo-derivatives of 2,7-dihydroxynaphthalene (B41206) reveals multiple absorption bands that are assigned to different electronic transitions within the molecules. nih.gov The solvent can also influence the position of these bands, particularly the charge transfer band. nih.gov This solvatochromic effect is indicative of changes in the electronic distribution in the ground and excited states.
In related N,N'-substituted p-phenylenediamines, the electronic properties and, consequently, the UV-Vis spectra are influenced by the nature of the substituent groups. These compounds are known to be chromophoric, and their oxidation can lead to intensely colored quinone-diimine species.
| Compound/System | Solvent/State | Key Absorption Bands (λmax, nm) |
|---|---|---|
| Benzene | Liquid | ~180, ~200, ~260 |
| Chiral bis mdpi.comdiazahelicene Radical Cation | DCM | 322, 538 (shoulder at 577) |
| Chiral bis mdpi.comdiazahelicene Diradical Dication | DCM | 331, 553, 651, 899 |
Complementary Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) for Paramagnetic Analogues)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. It provides detailed information about the electronic structure and environment of these paramagnetic species.
For paramagnetic analogues of Pyrrolidine, 1,1'-(1,4-phenylene)bis-, such as its radical cation, EPR spectroscopy is an invaluable tool. The radical cation of a chiral D2-symmetric conjoined bis mdpi.comdiazahelicene, when studied by EPR, exhibits a well-resolved nine-line spectrum at room temperature. nsf.gov This hyperfine structure arises from the interaction of the unpaired electron with the nitrogen nuclei.
In a study of porphyrins functionalized with bulky aromatic amine donors, the radical cations were generated and analyzed by EPR. mdpi.com The spectra provided insights into the extent of delocalization of the unpaired electron over the molecule. mdpi.com For some bis-porphyrin compounds, the frozen solution EPR spectra at low temperatures indicated a biradical nature, with a characteristic forbidden ΔMs = ±2 transition at half-field. mdpi.com
The benzene cation radical itself has been studied extensively by EPR. rsc.org When generated in a mesoporous silicate, it shows a static Jahn-Teller distortion even at 77 K. rsc.org The EPR spectrum provides information about the singly occupied molecular orbital (SOMO) and the distorted geometry of the radical cation. rsc.org
Furthermore, Electron Nuclear Double Resonance (ENDOR) spectroscopy, a technique often used in conjunction with EPR, can provide even more precise measurements of hyperfine coupling constants, as demonstrated in studies of various organic radicals. diva-portal.org
| Paramagnetic Species | Key EPR Findings |
|---|---|
| Chiral bis mdpi.comdiazahelicene Radical Cation | Well-resolved nine-line spectrum at room temperature. |
| Porphyrin Radical Cations with Aromatic Amine Donors | Reveals delocalization of the unpaired electron. |
| Bis-Porphyrin Radical Cations | Shows biradical nature with a forbidden ΔMs = ±2 transition. |
| Benzene Cation Radical in Mesoporous Silicate | Indicates a static Jahn-Teller distortion. |
Theoretical and Computational Chemistry of Pyrrolidine, 1,1 1,4 Phenylene Bis
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons in a molecule) and predict the reactivity of chemical compounds. DFT calculations have been successfully applied to various pyrrolidine (B122466) derivatives to understand their geometric and electronic properties. For instance, studies on related molecules often employ the B3LYP functional with a basis set like 6-31G(d,p) or higher to optimize the molecular geometry and calculate various parameters. researchgate.netcore.ac.uk These calculations can reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. The electronic properties derived from DFT, such as the distribution of electron density, help in predicting sites susceptible to electrophilic or nucleophilic attack, thus offering insights into the molecule's reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For pyrrolidine-containing compounds, the HOMO is often localized on the electron-rich pyrrolidine and phenylene fragments, while the LUMO may be distributed over the entire molecule or specific substituents. The HOMO-LUMO energy gap can also be correlated with the electronic absorption spectra of a compound, as it represents the lowest energy electronic excitation. schrodinger.com
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyrrolidine Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Amb1153724 | - | - | 4.48 |
| Amb23604132 | - | - | 3.60 |
| Amb23604659 | - | - | 4.35 |
| 3-fluorobenzamide | - | - | 5.521 |
Note: The data in this table is derived from studies on different, but structurally related, compounds to illustrate the typical range of values obtained from DFT calculations. nih.govresearchgate.net
Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from a donor part to an acceptor part within the same molecule upon photoexcitation. researchgate.net In a molecule like Pyrrolidine, 1,1'-(1,4-phenylene)bis-, the electron-donating pyrrolidine rings are connected through a phenylene bridge. This arrangement can facilitate ICT from the pyrrolidine moieties to the phenylene ring or across the entire system.
Computational studies can model and visualize this charge transfer. For example, analysis of the HOMO and LUMO electron density distributions can reveal the donor and acceptor character of different molecular fragments. In many cycloimmonium ylids, a class of molecules with some structural similarities, the direction of charge transfer has been found to occur from the heterocycle to a carbanion. mdpi.com The study of ICT is crucial for understanding the photophysical properties of molecules, such as their fluorescence and solvatochromism (the change in color with the polarity of the solvent). researchgate.net
Conformational Analysis and Molecular Modeling
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. For Pyrrolidine, 1,1'-(1,4-phenylene)bis-, the pyrrolidine rings can adopt different puckered conformations (envelope or twist). Furthermore, the rotational freedom around the bonds connecting the pyrrolidine rings to the central phenylene ring allows for various spatial arrangements.
Conformational analysis and molecular modeling techniques are used to identify the most stable conformations (those with the lowest energy). These methods can range from simple molecular mechanics force fields to more accurate quantum chemical calculations. Understanding the preferred conformation is essential for predicting how the molecule might interact with other molecules, such as biological receptors.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For instance, DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
In studies of related pyrrolidine derivatives, a good correlation has often been found between the calculated and experimental spectroscopic data. core.ac.ukeurjchem.com For example, computed UV-Vis absorption data has been shown to be comparable with experimental measurements. nih.gov This agreement provides confidence in the accuracy of the computed molecular structure and electronic properties.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.comresearchgate.net By mapping properties such as d_norm (which indicates the nature of intermolecular contacts), shape index, and curvedness onto the Hirshfeld surface, researchers can identify and analyze different types of interactions, such as hydrogen bonds and van der Waals forces.
For crystalline solids of pyrrolidine-containing compounds, Hirshfeld analysis can reveal the dominant intermolecular interactions that govern the crystal packing. eurjchem.comnih.gov For example, in the crystal structure of a related molecule, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, Hirshfeld analysis showed that H···H, C-H···O, and N-H···O interactions were significant in stabilizing the crystal structure. researchgate.net Such analyses are crucial for understanding the solid-state properties of materials and for crystal engineering.
Thermodynamic Property Computations
Theoretical and computational chemistry offer powerful tools to predict the thermodynamic properties of molecules. These methods are particularly valuable for compounds where experimental data is scarce. For Pyrrolidine, 1,1'-(1,4-phenylene)bis-, with the chemical formula C₁₄H₂₀N₂ and CAS number 50771-64-7, computational studies would typically involve quantum mechanical calculations to determine key thermodynamic parameters.
Typically, computational studies would provide data on the following thermodynamic properties:
Enthalpy of Formation (ΔHf°): This value indicates the heat change when one mole of the compound is formed from its constituent elements in their standard states. A negative value signifies an exothermic formation process, suggesting stability relative to its elements.
Gibbs Free Energy of Formation (ΔGf°): This is a crucial indicator of the spontaneity of a compound's formation under standard conditions. A negative value implies that the formation is a spontaneous process.
Standard Entropy (S°): This represents the degree of randomness or disorder of the molecules of the compound at a standard state.
Heat Capacity (Cp): This property measures the amount of heat required to raise the temperature of the compound by a certain amount. It is important for heat transfer calculations in chemical processes.
In the absence of specific research data for Pyrrolidine, 1,1'-(1,4-phenylene)bis-, the following table is presented to illustrate the type of data that would be generated from such computational studies. The values are intentionally left blank to reflect the current lack of available information.
Table 1: Computed Thermodynamic Properties of Pyrrolidine, 1,1'-(1,4-phenylene)bis- (Note: Data not available in published literature)
| Thermodynamic Property | Symbol | Value | Units |
| Molar Mass | 216.32 | g/mol | |
| Enthalpy of Formation | ΔHf° | kJ/mol | |
| Gibbs Free Energy of Formation | ΔGf° | kJ/mol | |
| Standard Entropy | S° | J/(mol·K) | |
| Heat Capacity | Cp | J/(mol·K) |
Further computational research is required to populate this table and provide a comprehensive thermodynamic profile of Pyrrolidine, 1,1'-(1,4-phenylene)bis-. Such data would be invaluable for researchers in the fields of materials science, pharmacology, and chemical engineering.
Role of Pyrrolidine, 1,1 1,4 Phenylene Bis in Advanced Chemical Applications
Supramolecular Chemistry and Host-Guest Systems
In supramolecular chemistry, non-covalent interactions are harnessed to construct large, well-organized assemblies. The unique electronic and structural characteristics of the pyrrolidine-phenylenediamine moiety can be exploited to create sophisticated host-guest systems and self-assembled nanostructures.
The design of synthetic macrocyclic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. nih.gov These host molecules are engineered with specific cavities and binding sites to interact with guest molecules, mimicking biological processes like enzyme-substrate interactions. nih.gov The incorporation of rigid aromatic units, such as the phenylene group in Pyrrolidine (B122466), 1,1'-(1,4-phenylene)bis-, is a common strategy to create a well-defined and pre-organized cavity.
Macrocyclic receptors are often constructed through the strategic combination of rigid spacers and flexible or functional linkers. The Pyrrolidine, 1,1'-(1,4-phenylene)bis- moiety can serve as a key structural component. The p-phenylene group provides a rigid, planar surface ideal for establishing π-π stacking interactions, while the pyrrolidine nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal ions. By reacting this diamine with complementary dicarboxylic acids or other electrophilic linkers, chemists can synthesize macrocycles with varying cavity sizes and shapes, tailored for specific guest molecules. researchgate.netresearchgate.net For instance, similar design principles have been used to create macrocycles for recognizing dipeptides and anions. nih.gov
The interaction between a host macrocycle and its guest is governed by a combination of non-covalent forces, including hydrogen bonding, π-π interactions, hydrophobic effects, and electrostatic forces. Macrocycles containing the pyrrolidine-phenylenediamine motif would be expected to bind guests through multiple interaction points. The aromatic core can engage in π-stacking with electron-deficient aromatic guests, such as fullerenes, as has been observed in other paraphenylene-based macrocycles. nih.gov
| Host System | Guest Molecule | Stoichiometry (Host:Guest) | Key Interactions | Reference |
|---|---|---|---|---|
| Dimeric Paraphenylene-based Macrocycle (1a) | C₆₀ / C₇₀ | 2:1 | π-π stacking | nih.gov |
| Dimeric Paraphenylene-based Macrocycle (1b) | C₆₀ | 2:3 | π-π stacking | nih.gov |
| Calix researchgate.netpyrrole-Bis-(porphyrin) conjugate | Fluoride anion (F⁻) | 1:1 | Hydrogen bonding | nih.gov |
| Porphyrin-based receptor | DABCO | 1:2 | Coordination | nih.gov |
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Benzene-1,3,5-tricarboxamide (BTA) derivatives, for example, are well-studied for their ability to self-assemble into one-dimensional nanostructures through a combination of π-stacking of the benzene (B151609) cores and intermolecular hydrogen bonding between the amide groups. semanticscholar.orgreading.ac.uk
Pyrrolidine, 1,1'-(1,4-phenylene)bis- and its derivatives can also undergo self-assembly. The planar phenylene rings can stack on top of each other via π-π interactions. Furthermore, the nitrogen atoms of the pyrrolidine rings can act as coordination sites for metal ions, leading to the formation of coordination polymers and metallo-supramolecular assemblies. For instance, silver(I) complexes with a similar ligand, 1,4-bis[(3-pyridyl)ethynyl]benzene, have been shown to self-assemble into one-dimensional zigzag chains and metallocycles, with the final structure being influenced by the counter-anion and reaction conditions. researchgate.net The interplay of π-π stacking, hydrogen bonding, and potential metal coordination makes Pyrrolidine, 1,1'-(1,4-phenylene)bis- a versatile component for designing complex, self-assembled systems.
Materials Science and Polymer Chemistry
In materials science, Pyrrolidine, 1,1'-(1,4-phenylene)bis- serves as a valuable monomer or additive for creating advanced polymers with tailored properties. Its rigid structure and reactive amine groups allow for its incorporation into various polymeric backbones.
A cross-linking agent is a molecule that connects polymer chains, forming a three-dimensional network. This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. Given its structure with two secondary amine groups at opposite ends of a rigid rod-like phenylene unit, Pyrrolidine, 1,1'-(1,4-phenylene)bis- is an ideal candidate for a cross-linking agent or chain extender in various polymerization reactions.
When added to a polymer matrix containing reactive groups (such as epoxides or isocyanates), the pyrrolidine nitrogens can form covalent bonds, linking adjacent polymer chains. This is analogous to how other diamines are used in the synthesis of high-performance polymers. For example, in the production of polyamides, diamines react with dicarboxylic acid chlorides to form the amide linkages that constitute the polymer backbone. nih.gov The rigid nature of the 1,4-phenylene spacer in Pyrrolidine, 1,1'-(1,4-phenylene)bis- would impart significant stiffness and thermal stability to the resulting cross-linked network.
The diamine functionality of Pyrrolidine, 1,1'-(1,4-phenylene)bis- makes it a suitable monomer for step-growth polymerization. It can be reacted with diacid chlorides to produce aromatic polyamides, a class of high-performance polymers known for their exceptional strength and thermal resistance. researchgate.netnih.gov The synthesis of aromatic polyamides, such as Kevlar®, typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. nih.gov By substituting traditional diamines with Pyrrolidine, 1,1'-(1,4-phenylene)bis-, novel polyamides with potentially enhanced solubility or modified properties could be achieved due to the presence of the pyrrolidine rings.
Furthermore, this compound can be used to create other advanced polymeric materials. For example, polymers containing similar rigid bis-functionalized aromatic cores have been developed for applications in electronics. Electrochromic polymers have been synthesized from 1,4-bis((9H-carbazol-9-yl)methyl)benzene, which shares the same central phenylenedimethylene linker, demonstrating the utility of this structural motif in creating functional materials. mdpi.comnih.gov Similarly, the use of related bis-imidazole and bis-pyridyl benzene ligands in constructing coordination polymers highlights the potential for Pyrrolidine, 1,1'-(1,4-phenylene)bis- to form novel metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. nih.govnih.gov
| Diamine Monomer | Diacid/Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Reference |
|---|---|---|---|---|---|
| Various aromatic diamines | 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene | 0.49 - 1.32 | 250 - 295 | 83 - 111 | researchgate.net |
| p-Phenylene diamine (PPD) | Terephthaloyl chloride (TC) | High MW achieved | >300 | High (Kevlar) | nih.gov |
| 4-(1H-imidazol-1-yl)aniline | Terephthaloyl chloride (TC) | Not reported | Not reported | Not reported | nih.gov |
Electrochromic Material Development Based on Phenylene Derivatives
Phenylene derivatives are of significant interest in the development of electrochromic materials due to their stable electrochemical reactions. nih.gov These materials exhibit a reversible color change upon oxidation or reduction when an electrical potential is applied. scispace.com Arylamine compounds in their neutral state are often colorless, absorbing light primarily in the UV spectrum. However, upon entering a redox state, they display vivid colors. nih.gov Specifically, 1,4-phenylenediamine derivatives undergo electrochemical oxidation, transitioning from a colorless to a colored state, making them suitable as anodic electrochromic materials. nih.gov The ability to tune the optical properties of these materials through structural modifications makes them particularly attractive for applications such as smart windows, displays, and anti-dazzling mirrors. scispace.commdpi.com
Research into organic electrochromic materials has highlighted the advantages of using conductive polymers, which can exhibit multiple colored states, high optical contrast, fast switching times, and high coloration efficiency. nih.gov The development of flexible electrochromic devices often utilizes polymer films on substrates like indium tin oxide (ITO)-polyethylene terephthalate (B1205515) (PET). mdpi.com For instance, flexible devices constructed with polymeric anodic materials and a cathodic material like PEDOT-PSS have demonstrated good long-term redox stability, retaining a high percentage of their electroactivity after numerous cycles. mdpi.com
| Material/Device | Key Performance Metric | Value | Wavelength (nm) |
| P(2DCB-co-ED)/PEDOT-PSS ECD | Transmittance Change (ΔT) | 40.3% | 690 |
| P(DCB-co-EDm)/PEDOT-PSS ECD | Transmittance Change (ΔT) | 39.1% | 640 |
| P(2DCB-co-ED)/PEDOT-PSS ECD | Coloration Efficiency (η) | 260.0 cm²/C | 690 |
| P(DCB-co-ED)/PEDOT-PSS ECD | Coloration Efficiency (η) | 245.8 cm²/C | 650 |
| P(2DCB-co-EDm)/PEDOT-PSS ECD | Response Time | ≤1.5 s | - |
Catalysis and Organic Synthesis Methodologies
The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, enabling a wide range of chemical transformations in an environmentally friendly, metal-free manner. nih.gov Its derivatives have been extensively modified to optimize catalytic efficiency and selectivity. mdpi.com
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. Bis-pyrrolidinium compounds have been synthesized and evaluated as two-center phase-transfer catalysts. researchgate.net These catalysts have shown effectiveness in reactions such as etherification and N-alkylation. researchgate.net For example, in the solid-liquid phase-transfer catalyzed benzylation of pyrrolidin-2-one, potassium carbonate serves as the base, and the reaction is believed to proceed via an "interfacial mechanism" where the catalyst facilitates the transfer of the reacting species across the phase boundary. rsc.org The synthesis of pyrrolo- and pyridoindoline motifs from isocyanide precursors can also be achieved at room temperature using a quaternary ammonium (B1175870) catalyst under phase-transfer conditions. nih.gov
The pyrrolidine ring is a fundamental component of many chiral catalysts due to its ability to create a well-defined chiral environment around a catalytic center. nih.gov This is crucial for enantioselective synthesis, where the goal is to produce one enantiomer of a chiral product over the other. mappingignorance.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a direct method for the enantioselective synthesis of substituted pyrrolidines, often employing chiral metal catalysts or organocatalysts. mappingignorance.org
Pyrrolidine-derived chiral ligands have been successfully used in the enantioselective addition of diethylzinc (B1219324) to aldehydes to produce optically active secondary alcohols with high enantioselectivity. lookchem.com The steric and electronic properties of these chiral catalysts are highly sensitive and can be fine-tuned to control the stereochemical outcome of the reaction. lookchem.com Furthermore, new generations of chiral gold(I) catalysts incorporating a C2-chiral pyrrolidine have been developed for intramolecular cycloadditions, demonstrating that even remote placement of the chiral pyrrolidine can lead to high enantioselectivities. nih.govresearchgate.net DFT calculations have been employed to analyze the chiral binding pockets of these catalysts, revealing that non-covalent interactions between the substrate and catalyst guide the enantioselective folding. nih.gov
| Catalyst Type | Reaction | Key Feature |
| Pyrrolidine-derived β-amino alcohols | Addition of diethylzinc to aldehydes | High enantioselectivity for secondary alcohols lookchem.com |
| Chiral Gold(I) complexes with C2-chiral pyrrolidine | Intramolecular [4+2] cycloaddition | Remote chiral group induces high enantioselectivity nih.govresearchgate.net |
| Pyrrolidine-based organocatalysts | 1,3-dipolar cycloaddition of azomethine ylides | Direct synthesis of substituted pyrrolidines mappingignorance.org |
Understanding the mechanism of catalyzed reactions is essential for optimizing reaction conditions and developing more efficient catalysts. Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have provided insights into the catalytic cycle. acs.orgresearchgate.net These studies, which include the isolation and characterization of reaction intermediates and the use of density functional theory (DFT) calculations, have helped to elucidate the roles of the ligand and the halide in the reaction pathway. acs.orgresearchgate.net
In pyrrolidine-catalyzed reactions of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds, mechanistic and computational studies have supported a stepwise mechanism involving the nucleophilic attack of cyclopentadiene on an iminium ion intermediate. nih.gov Kinetic studies on substituent effects in base-promoted Michael reactions have revealed that the rate-limiting step is the formation of the iminium ion. nih.gov
Ligand Chemistry for Coordination Complexes
The pyrrolidine moiety is a valuable component in the design of ligands for coordination complexes, influencing the geometry and reactivity of the resulting metal complexes.
The synthesis of ligands incorporating both pyrrolidine and phenylenediamine units offers a pathway to novel coordination complexes with interesting properties. While direct synthesis and coordination studies of Pyrrolidine, 1,1'-(1,4-phenylene)bis- were not found in the provided search results, the broader context of pyrrolidine-containing ligands and phenylenediamine derivatives in coordination chemistry is well-established. For instance, chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and successfully applied in rhodium-catalyzed asymmetric hydrogenation reactions. nih.gov These ligands, which can possess multiple elements of chirality, lead to high conversions and excellent enantioselectivities. nih.gov The synthesis of pyrrolidine derivatives can be achieved through various catalytic methods, including platinum/Brønsted acid relay catalytic cascade reactions, which allow for the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes. nih.govresearchgate.net
Formation and Characterization of Metal-Organic Frameworks (MOFs) or Discrete Coordination Compounds
The synthesis of MOFs and discrete coordination compounds often relies on the self-assembly of metal ions with organic ligands. The ditopic nature of Pyrrolidine, 1,1'-(1,4-phenylene)bis-, with its two nitrogen-based donor sites on the pyrrolidine rings and the phenylenediamine core, allows it to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional structures. The flexibility of the pyrrolidine rings and the potential for rotation around the N-phenyl bonds can lead to various coordination modes and resulting framework topologies.
While specific MOFs based on Pyrrolidine, 1,1'-(1,4-phenylene)bis- are not extensively documented in publicly available research, the principles of their formation can be inferred from related systems. For instance, the coordination of flexible bis-imidazole ligands with transition metal ions has been shown to produce a vast number of structurally diverse coordination polymers. nih.gov The conformation of the ligand and the coordination geometry of the metal ion are key factors in determining the final structure. nih.gov
In a related example, the synthesis of coordination polymers using 1,4-bis(imidazol-1-ylmethyl)benzene (a ligand with a similar p-phenylene spacer) with nickel(II) has been reported to form two-dimensional grid-like structures. nih.gov Similarly, the reaction of Co(II) or Zn(II) salts with 1,2,4,5-benzenetetracarboxylic dianhydride under solvothermal conditions leads to the in situ formation of the benzene-1,2,4,5-tetracarboxylic acid ligand and subsequent assembly into three-dimensional coordination polymers. rsc.org These examples highlight the general strategies that could be employed for the synthesis of MOFs with Pyrrolidine, 1,1'-(1,4-phenylene)bis-.
The characterization of these materials would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles within the coordination sphere of the metal. Powder X-ray diffraction would be used to confirm the phase purity of the bulk material. Spectroscopic techniques such as infrared (IR) and UV-Vis spectroscopy would provide information about the coordination of the ligand to the metal center.
Electronic and Steric Effects of the Pyrrolidine-Phenylenediamine Ligand on Metal Centers
The pyrrolidine substituents on the phenylenediamine core exert significant electronic and steric effects that influence the properties of the resulting metal complexes.
Electronic Effects:
The nitrogen atoms of the pyrrolidine rings are electron-donating, which increases the electron density on the phenylenediamine ring. This enhanced electron-donating ability of the ligand can influence the redox properties of the metal center to which it coordinates. The electronic structure of N,N,N',N'-tetrasubstituted p-phenylenediamines has been a subject of interest, particularly the stability of their radical cations. nih.gov
Computational and experimental studies on N,N,N',N'-tetrasubstituted p-phenylenediamine (B122844) radical cations, including those with pyrrolidine rings, have been conducted to understand their electronic structure and hyperfine coupling constants. nih.gov The electronic properties of metal complexes with related ligands, such as N,N'-bis(pentafluorophenyl)-o-phenylenediamido, have been shown to be tunable by the electronic nature of the substituents. nih.gov In that case, the strongly electron-withdrawing pentafluorophenyl groups significantly impact the redox properties of the complexes. nih.gov This suggests that the electron-donating pyrrolidine groups in Pyrrolidine, 1,1'-(1,4-phenylene)bis- would similarly modulate the electronic character of a coordinated metal center.
Steric Effects:
The pyrrolidine rings introduce steric bulk around the nitrogen donor atoms. This steric hindrance can influence the coordination number and geometry of the metal center. For example, bulky ligands can prevent the formation of highly coordinated species and favor lower coordination numbers. The flexibility of the pyrrolidine rings allows for conformational changes to accommodate different metal ion coordination environments.
The crystal structure of a related compound, N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine, reveals a cisoidal conformation around the central p-phenylenediamine ring, indicating a high degree of flexibility. nih.gov This flexibility would be expected in Pyrrolidine, 1,1'-(1,4-phenylene)bis- as well, allowing it to adapt to the steric requirements of different metal ions and ancillary ligands. The steric properties of N-substituents in pyridinophane ligands have been shown to have a pronounced effect on the electronic properties of the corresponding palladium(III) complexes. mdpi.com This interplay between steric and electronic effects is a key aspect of the coordination chemistry of such ligands.
Below is a table summarizing the crystallographic data for a related tetrasubstituted p-phenylenediamine ligand, which provides insight into the potential structural parameters of complexes involving Pyrrolidine, 1,1'-(1,4-phenylene)bis-.
| Compound | Molecular Formula | Crystal System | Space Group | Key Bond Lengths (Å) | **Key Bond Angles (°) ** | Reference |
| N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl)methyl]-para-phenylenediamine | C₃₀H₄₀N₁₀ | Monoclinic | P2₁/n | N1-C1: 1.441(2) | C2-C1-N1: 121.0(2) | nih.gov |
Future Research Directions and Unexplored Avenues for Pyrrolidine, 1,1 1,4 Phenylene Bis
Development of Novel Synthetic Pathways and Advanced Derivatization
The exploration of new and efficient synthetic methodologies for Pyrrolidine (B122466), 1,1'-(1,4-phenylene)bis- and its derivatives is a fundamental prerequisite for unlocking its full potential. While classical methods for the synthesis of aromatic diamines, such as the reduction of dinitro compounds, are established, future research should focus on more sustainable and versatile approaches. evonik.comgoogle.com
Novel Synthetic Pathways: Green chemistry principles should guide the development of new synthetic routes. This includes exploring catalytic systems that minimize waste and energy consumption. For instance, mechanochemical methods, which involve solvent-free reactions in a ball mill, are emerging as a sustainable alternative to traditional solution-based chemistry and could be adapted for the synthesis of this compound. rsc.org Furthermore, novel methods for preparing p-phenylenediamine (B122844) derivatives, such as those utilizing urea (B33335) and nitrobenzene (B124822) with a polar organic solvent, could be investigated for their applicability. google.com
Advanced Derivatization: The functionalization of the pyrrolidine rings and the aromatic core opens up a vast chemical space for tuning the properties of the molecule. Future work should systematically explore the introduction of a wide range of functional groups to create a library of derivatives. This could involve electrophilic substitution on the phenylene ring or nucleophilic substitution on the pyrrolidine rings. Advanced derivatization protocols, similar to those developed for the analysis of complex mixtures, could be adapted for the preparative-scale synthesis of novel derivatives with tailored functionalities. cam.ac.uknih.govresearchgate.net The synthesis of N-methyl substituted aromatic polyamides has shown improved solubility and thermal stability, suggesting that N-alkylation of the pyrrolidine rings in Pyrrolidine, 1,1'-(1,4-phenylene)bis- could be a fruitful area of investigation. nasa.gov
Comprehensive Investigation of Structure-Function Relationships in Non-Biological Contexts
A deep understanding of how the molecular structure of Pyrrolidine, 1,1'-(1,4-phenylene)bis- and its derivatives dictates their macroscopic properties is crucial for their rational design in materials science applications. Future research should focus on establishing clear structure-property relationships in non-biological contexts. scholaris.ca
Systematic studies should be conducted to correlate variations in molecular architecture with changes in thermal stability, solubility, electronic properties, and mechanical characteristics. For example, the introduction of bulky or flexible side groups can be expected to influence the packing of the molecules in the solid state, thereby affecting their melting points, glass transition temperatures, and solubility. The electronic nature of substituents on the phenylene ring will directly impact the HOMO-LUMO gap and, consequently, the optical and electronic properties of the resulting materials.
These investigations will require the synthesis of a series of systematically varied derivatives and their thorough characterization using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), UV-vis spectroscopy, and cyclic voltammetry.
Advanced Computational Modeling for Predictive Design and Materials Discovery
Computational modeling and simulation are powerful tools that can accelerate the discovery and design of new materials by providing insights into their structure and properties at the molecular level. acs.org Future research on Pyrrolidine, 1,1'-(1,4-phenylene)bis- should leverage advanced computational methods to predict the properties of its derivatives and to guide synthetic efforts.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures, ionization potentials, electron affinities, and spectroscopic properties of the parent molecule and its derivatives. This information is invaluable for understanding their potential in applications such as organic electronics.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule, its interactions with other molecules, and the morphology of materials derived from it. acs.org For instance, MD simulations can be used to model the formation of polymer networks based on this diamine, helping to understand the curing process and the final properties of the material. cam.ac.uk By simulating the packing of molecules in the solid state, MD can also predict properties like density and solubility.
Exploration of Emerging Applications in Functional Materials Science
The unique combination of a rigid aromatic core and flexible N-heterocyclic substituents makes Pyrrolidine, 1,1'-(1,4-phenylene)bis- a promising building block for a variety of functional materials. google.com Future research should explore its potential in several emerging areas.
Organic Electronics: Aromatic amines are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). google.comacs.org The electron-donating nature of the pyrrolidine groups suggests that this compound could function as a hole-transporting material. Future work should involve the synthesis and characterization of this compound and its derivatives for their charge-transport properties and their incorporation into electronic devices.
High-Performance Polymers: Aromatic diamines are key monomers for the synthesis of high-performance polymers such as polyimides and polyamides. google.comntu.edu.twacs.org The incorporation of the pyrrolidine-substituted phenylene unit into polymer backbones could lead to materials with enhanced solubility, processability, and thermal stability. Research should focus on the polymerization of Pyrrolidine, 1,1'-(1,4-phenylene)bis- with various dianhydrides and diacyl chlorides to produce novel polymers and the characterization of their mechanical, thermal, and electrical properties.
Porous Materials: The rigid nature of the phenylene core could be exploited to create porous organic frameworks (POFs) or covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis. Future studies could explore the use of this diamine as a building block for the synthesis of such porous materials.
Integration of High-Throughput Synthesis and Characterization Approaches
To accelerate the exploration of the vast chemical space offered by the derivatization of Pyrrolidine, 1,1'-(1,4-phenylene)bis-, the integration of high-throughput synthesis and characterization techniques is essential. chemscene.com
Combinatorial Synthesis: The use of automated synthesis platforms can enable the rapid generation of a large library of derivatives with diverse functional groups. This approach, combined with efficient purification techniques, will provide a rich dataset for establishing structure-property relationships.
High-Throughput Screening: The development of rapid and reliable screening methods is crucial for identifying promising candidates for specific applications. This could involve the use of spectroscopic or electrochemical techniques to quickly assess the key properties of the synthesized derivatives. For example, high-throughput screening of the electronic properties of a library of compounds could identify promising candidates for organic electronic applications.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of Pyrrolidine, 1,1'-(1,4-phenylene)bis- and pave the way for its application in a new generation of advanced functional materials.
Q & A
Q. What are the established synthetic routes for Pyrrolidine, 1,1'-(1,4-phenylene)bis-?
The compound is commonly synthesized via ketene-imine cyclization in the presence of triethylamine, forming β-lactam intermediates that are further reduced . Alternatively, multi-component reactions (MCRs) under argon atmosphere using p-phenylenediamine and maleimide derivatives yield bis-pyrrolidine frameworks with yields up to 91% . Key steps include cyclization, purification via non-chromatographic methods, and validation by NMR.
Q. Which characterization techniques are critical for confirming the structure of Pyrrolidine, 1,1'-(1,4-phenylene)bis- derivatives?
Essential techniques include:
- 1H/13C NMR : For tracking proton environments and confirming substituent positions (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated in studies of analogous bis-tetrazole structures .
- Mass spectrometry : To verify molecular weight (e.g., C₁₀H₁₀O₂, MW 162.1852) .
Q. What are the primary biological or material science applications of Pyrrolidine, 1,1'-(1,4-phenylene)bis-?
The compound serves as:
- A flame-retardant precursor in epoxy composites, acting synergistically with ammonium polyphosphate .
- A ligand in metal-organic frameworks (MOFs) for gas storage, leveraging its bis-heterocyclic coordination sites .
- A building block for antimicrobial agents, with activity tested via docking simulations against HIV-1 reverse transcriptase .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of Pyrrolidine, 1,1'-(1,4-phenylene)bis- derivatives?
Q. What computational strategies are used to predict the bioactivity of Pyrrolidine, 1,1'-(1,4-phenylene)bis- analogs?
Hybrid approaches combine:
- Molecular docking : To assess binding affinity against targets (e.g., HIV-1 reverse transcriptase, with binding energies compared to co-crystallized ligands) .
- Dynamics simulations : To evaluate stability of ligand-protein complexes over 100-ns trajectories .
- DFT calculations : For electronic structure analysis (e.g., HOMO-LUMO gaps in Schiff base derivatives) .
Q. How can contradictions in catalytic vs. catalyst-free synthesis data be resolved?
Discrepancies arise from competing reaction pathways. For instance:
- Catalyst-free MCRs favor thermodynamic control, producing regioselective bis-chromenes .
- AgNO₃-catalyzed cyclizations promote kinetic products like spiro-cyclopentanones . Systematic mechanistic studies (e.g., isotopic labeling or in-situ IR) are recommended to map intermediates .
Q. What insights do crystal packing analyses provide for designing functional materials?
X-ray studies of bis-tetrazole analogs reveal π-π stacking and hydrogen-bonding motifs critical for MOF stability. For example, 1,3-phenylene-bridged tetrazoles form 3D frameworks with pore sizes tunable via substituent steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
